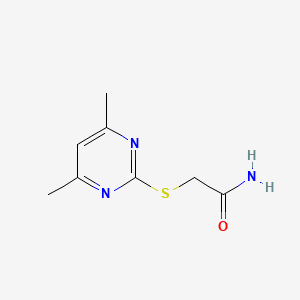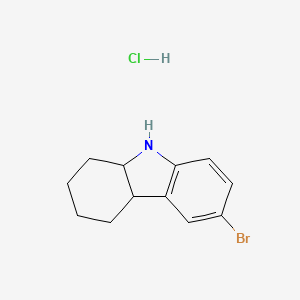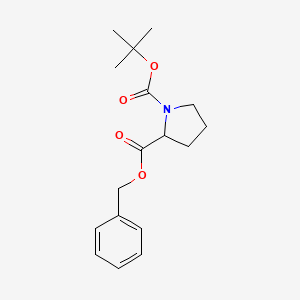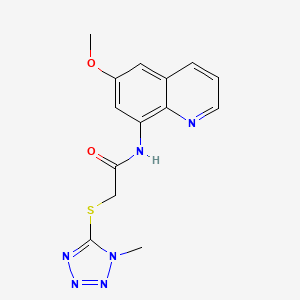
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide is a chemical compound with the molecular formula C8H11N3OS and a molecular weight of 197.26 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfanylacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide, such as melting point, boiling point, and density, are not provided in the search results .Applications De Recherche Scientifique
Synthesis and Docking Studies
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These derivatives show moderate anticonvulsant activity in rat models, with specific compounds like 4-bromophenyl acetamide demonstrating significant efficacy in reducing seizure severity and lethality in laboratory animals (Severina et al., 2020).
Quantum Chemical Analysis
This compound has also been the subject of quantum chemical studies, exploring its molecular structure and interactions. These studies involve detailed vibrational assignments and analyses of intermolecular hydrogen bonding, providing insight into its potential as an antiviral agent, especially against SARS-CoV-2 (Mary et al., 2020).
Crystal Structure Investigations
Research into the crystal structures of related compounds has been conducted, revealing specific conformational characteristics like the folded conformation about the methylene C atom. These studies help in understanding the chemical properties and potential applications of such compounds (Subasri et al., 2016).
Antimicrobial and Antiviral Activities
Compounds in this category have been evaluated for their antimicrobial and antiviral activities. For instance, certain derivatives have shown activity against influenza A virus, demonstrating the potential of these compounds in therapeutic applications (Ostrovskii et al., 2021).
Interaction with Biological Molecules
There is also interest in how these compounds interact with other biological molecules. For example, the binding interactions with bovine serum albumin (BSA) have been investigated, providing insights into how these compounds might behave in biological systems (Meng et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-5-3-6(2)11-8(10-5)13-4-7(9)12/h3H,4H2,1-2H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWIRZGTWFPTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327779 |
Source


|
| Record name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide | |
CAS RN |
74537-77-2 |
Source


|
| Record name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2587317.png)

![2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2587319.png)

![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)

![5-(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587325.png)
![2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2587327.png)
![5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2587328.png)
![N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2587332.png)
![N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine](/img/structure/B2587333.png)


